Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Proinsulin C-Peptide (31-63) is a peptide fragment derived from the cleavage product of porcine proinsulin. Initially, it was considered to have no significant biological activity, but recent studies have revealed its functional relevance . This peptide plays a crucial role in the efficient assembly, folding, and processing of insulin within the endoplasmic reticulum.

Synthesis Analysis

The synthesis of Proinsulin C-Peptide (31-63) involves the precise cleavage of porcine proinsulin. Researchers have characterized its amino acid sequence, which contributes to our understanding of its structure and function .

Molecular Structure Analysis

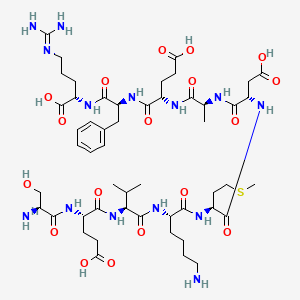

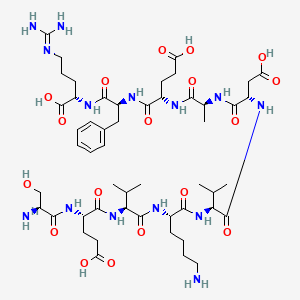

The molecular formula of Proinsulin C-Peptide (31-63) is C₁₄₂H₂₃₉N₄₇O₄₆ , with a molecular weight of approximately 3340.70 g/mol . Its sequence corresponds to the amino acids RREAENPQAGAVELGGGLGGLQALALEGPPQKR .

Wissenschaftliche Forschungsanwendungen

Sequence Analysis and Structural Studies

- Proinsulin C-Peptide Extraction and Sequence Analysis : Human proinsulin C-peptide, similar in nature to porcine C-peptide, was extracted and purified from the human pancreas. Amino acid sequence analysis identified a 31-residue sequence, highlighting the intricate structure of C-peptide in proinsulin (Oyer, Peterson, Cho, & Steiner, 1971).

- Comparative Sequence Analysis Across Species : The amino acid sequences of C-peptides from different species, including monkeys, sheep, and dogs, were determined and compared with those of humans, bovines, and porcines, revealing significant interspecies variability in C-peptide sequences (Peterson, Nehrlich, Oyer, & Steiner, 1972).

Immunology and Biochemical Properties

- Immunological Studies of Proinsulin and C-Peptides : Comparative immunology of bovine, porcine, and human proinsulins and C-peptides was studied, indicating unique immunological determinants due to variability in amino acid sequences of proinsulin connecting segments across species (Rubenstein, Welbourne, Mako, Melani, & Steiner, 1970).

Synthesis and Structural Insights

- Synthesis of C-Peptides and Proinsulin : The synthesis of human, dog, rat, and duck C-peptides and preliminary results on the total synthesis of human proinsulin, including porcine proinsulin, were described. These syntheses contribute to understanding the structure and function of proinsulin and C-peptides in different species (Yanaihara, Yanaihara, Sakagami, Sakura, Hashimoto, & Nishida, 1978).

Physiological Role and Mechanism

- Role of C-Peptide in Insulin Folding and Function : Research on human proinsulin indicated that the C-peptide plays a significant role in the correct arrangement of insulin's structure, suggesting that C-peptide is not merely a by-product of insulin biosynthesis but a hormonally-active peptide itself (Son, 2012).

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H239N47O46/c1-67(2)54-89(121(216)162-62-104(196)160-64-107(199)171-91(56-69(5)6)132(227)177-82(33-40-98(145)190)123(218)168-76(16)116(211)182-92(57-70(7)8)131(226)169-77(17)117(212)183-93(58-71(9)10)133(228)175-81(36-43-109(201)202)120(215)164-66-108(200)187-51-25-32-97(187)138(233)189-53-24-31-96(189)135(230)179-84(35-42-100(147)192)128(223)174-79(27-18-19-47-143)127(222)181-88(139(234)235)29-22-50-157-142(153)154)170-106(198)63-159-102(194)60-158-103(195)61-163-122(217)90(55-68(3)4)184-129(224)87(39-46-112(207)208)180-136(231)113(72(11)12)186-118(213)74(14)165-105(197)65-161-114(209)73(13)166-124(219)83(34-41-99(146)191)178-134(229)95-30-23-52-188(95)137(232)94(59-101(148)193)185-130(225)86(38-45-111(205)206)172-115(210)75(15)167-125(220)85(37-44-110(203)204)176-126(221)80(28-21-49-156-141(151)152)173-119(214)78(144)26-20-48-155-140(149)150/h67-97,113H,18-66,143-144H2,1-17H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,158,195)(H,159,194)(H,160,196)(H,161,209)(H,162,216)(H,163,217)(H,164,215)(H,165,197)(H,166,219)(H,167,220)(H,168,218)(H,169,226)(H,170,198)(H,171,199)(H,172,210)(H,173,214)(H,174,223)(H,175,228)(H,176,221)(H,177,227)(H,178,229)(H,179,230)(H,180,231)(H,181,222)(H,182,211)(H,183,212)(H,184,224)(H,185,225)(H,186,213)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,234,235)(H4,149,150,155)(H4,151,152,156)(H4,153,154,157)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,113-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAVYJOGSUWDH-MGLSOICHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H239N47O46 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.